Isotenulin

P-glycoprotein Multidrug resistance Inhibition kinetics

Isotenulin (CAS 10092-04-3) is a sesquiterpene lactone isolated from Helenium amarum (sneezeweed), belonging to the tenulin analog series. It is a derivative of the natural product tenulin, distinguished by an acetate ester substitution at the C-4 position of the azuleno[6,5-b]furan-2,5-dione scaffold.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
Cat. No. B1211992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotenulin
Synonymsisotenulin
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C
InChIInChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8-9,11-12,14-15H,7H2,1-4H3
InChIKeyNEIIKBWBBCJSQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isotenulin: A Sesquiterpene Lactone P-gp Inhibitor for MDR Cancer Research & Procurement


Isotenulin (CAS 10092-04-3) is a sesquiterpene lactone isolated from Helenium amarum (sneezeweed), belonging to the tenulin analog series [1]. It is a derivative of the natural product tenulin, distinguished by an acetate ester substitution at the C-4 position of the azuleno[6,5-b]furan-2,5-dione scaffold [2]. Isotenulin functions as a P-glycoprotein (P-gp) inhibitor that overcomes multidrug resistance (MDR) in cancer cells by stimulating P-gp ATPase activity, and it demonstrates a noncompetitive inhibition mechanism toward the doxorubicin efflux substrate that is mechanistically distinct from its parent compound tenulin [3].

Why Tenulin and Other Sesquiterpene Lactones Cannot Substitute for Isotenulin in MDR Reversal Studies


Although isotenulin and tenulin share the same sesquiterpene lactone core scaffold, they exhibit mechanistically distinct P-gp inhibition kinetics with different chemosensitization potency, making them non-interchangeable. In the ABCB1/Flp-In™-293 stable expression system, isotenulin acts as a noncompetitive inhibitor of doxorubicin efflux (Vmax reduced from 172.49 to 56.13 pmol/mg protein/10 min at 5 µM without affecting Km), whereas tenulin is a competitive inhibitor [1]. Furthermore, isotenulin demonstrates substantially greater MDR reversal potency: at non-cytotoxic concentrations, the combination of isotenulin (40 µM) with doxorubicin reduced the IC50 by 17.1-fold against KB-vin resistant cells, compared to only a 6.81-fold reduction achieved by tenulin (20 µM) — a greater than 2.5-fold difference in resensitization efficacy [1]. Early SAR studies also demonstrated that the cyclopentenone and hemiketal units essential for in vivo antitumor activity are differentially affected by the structural modifications that convert tenulin to isotenulin, producing divergent activity profiles [2]. These quantitative mechanistic and potency differences mean that isotenulin cannot be substituted by tenulin or other in-class analogs without altering the expected pharmacological outcome.

Isotenulin vs. Tenulin and Analogs: Quantified Differential Evidence for Procurement Decisions


Divergent P-gp Inhibition Kinetics: Isotenulin (Noncompetitive) vs. Tenulin (Competitive) for Doxorubicin Efflux

In a direct head-to-head comparison using human P-gp (ABCB1/Flp-In™-293) stable expression cells, isotenulin and tenulin were found to inhibit doxorubicin efflux through fundamentally different kinetic mechanisms. Isotenulin acts as a noncompetitive inhibitor: at 5 µM it reduces the maximal efflux rate (Vmax) from 172.49 ± 21.44 to 56.13 ± 10.14 pmol/mg protein/10 min without altering Km (79.17 ± 13.62 vs. 81.38 ± 16.97 µM). In contrast, tenulin acts as a competitive inhibitor: at 5 µM it reduces Vmax less substantially (to 54.46 ± 20.47 pmol/mg protein/10 min) but also leaves Km unchanged (79.17 ± 13.62 vs. 81.24 ± 36.01 µM), a pattern consistent with competitive kinetics when analyzed via Lineweaver-Burk plots [1]. For rhodamine 123 efflux, both compounds exhibited competitive kinetics, indicating substrate-dependent mechanistic divergence unique to isotenulin [1].

P-glycoprotein Multidrug resistance Inhibition kinetics

Superior MDR Reversal Potency of Isotenulin vs. Tenulin in Doxorubicin-Resistant KB-vin Cancer Cells

In a direct head-to-head evaluation, isotenulin demonstrated substantially greater chemosensitization potency than tenulin in P-gp-overexpressing KB-vin multidrug-resistant cancer cells. When co-administered at non-cytotoxic concentrations, isotenulin (40 µM) reduced the IC50 of doxorubicin from 6063.85 ± 20.17 nM to 354.23 ± 80.54 nM — a 17.1-fold sensitization. By comparison, tenulin (20 µM) reduced the doxorubicin IC50 to 890.15 ± 135.4 nM, representing only a 6.81-fold sensitization [1]. Thus, isotenulin achieved greater than 2.5-fold more potent MDR reversal than tenulin, despite being used at only a 2-fold higher concentration. The combination index (CI) analysis further confirmed that isotenulin plus doxorubicin produced synergistic effects (CI < 1) across a broader concentration range than tenulin combinations [1]. Importantly, isotenulin achieved this resensitization without downregulating ABCB1 mRNA expression, whereas tenulin significantly suppressed ABCB1 transcription [1], indicating that isotenulin's reversal mechanism is purely post-translational.

Chemosensitization Drug resistance reversal KB-vin

Cytotoxicity Profile: Narrower Therapeutic Index Window Compared to Parent Compound Tenulin

A direct comparison of antiproliferative effects in Flp-In™-293 and ABCB1/Flp-In™-293 cells revealed that isotenulin has a wider non-cytotoxic concentration window than tenulin. More than 70% cell viability was maintained at isotenulin concentrations up to 40 µM after 72 h, whereas tenulin maintained comparable viability only up to 20 µM [1]. This 2-fold difference in tolerated concentration allowed the MDR reversal experiments to employ isotenulin at 40 µM versus tenulin at 20 µM, directly contributing to isotenulin's superior 17.1-fold chemosensitization outcome [1]. In sensitive HeLaS3 cells, both compounds exhibited similar cytotoxicity profiles at concentrations exceeding 20 µM (tenulin) or 40 µM (isotenulin) over 72 h [1].

Cytotoxicity SRB assay Cell viability

Predicted ADMET Profile: Favorable Oral Absorption vs. In-Class Sesquiterpene Lactones

Computational ADMET predictions via admetSAR 2.0 indicate that isotenulin possesses favorable drug-like absorption characteristics. The compound is predicted to exhibit positive human intestinal absorption (HIA) with a probability score of 98.26%, and Caco-2 permeability with a probability score of 64.36% [1]. Its topological polar surface area (TPSA) is 69.70 Ų and XlogP is 1.10, both within favorable ranges for oral bioavailability (TPSA < 140 Ų; XlogP < 5) [1]. These predicted properties represent class-level inference for sesquiterpene lactones; however, no direct comparative ADMET data against tenulin or other specific in-class analogs were identified in the available literature. Blood-brain barrier penetration is also predicted as positive (probability not specified) [1], which may be relevant for CNS applications but requires consideration for peripheral targeting. Note: These are computational predictions only; experimental pharmacokinetic data (in vivo PK, metabolic stability, plasma protein binding) for isotenulin remain unavailable in the current literature.

ADMET Oral bioavailability Drug-likeness

Synergistic Activity with Multiple Chemotherapeutic Agents: Paclitaxel, Vinblastine, and Doxorubicin

Isotenulin has been reported to exhibit synergistic cytotoxicity when combined with three clinically relevant chemotherapeutic agents — paclitaxel, vinblastine, and doxorubicin — in MDR cancer cell models [1]. The synergy with paclitaxel is particularly noteworthy because many P-gp inhibitors show substrate-dependent synergy; isotenulin's noncompetitive mechanism for doxorubicin does not preclude synergy with other P-gp substrates. However, specific combination index (CI) values and quantitative synergy metrics for isotenulin with paclitaxel and vinblastine were not disaggregated from tenulin data in the primary publication, and independent replication studies are lacking. This evidence is classified as supporting evidence for procurement consideration, but direct quantitative comparison of synergy potency across all three chemotherapy partners versus specific P-gp inhibitor comparators remains unavailable.

Drug synergy Combination chemotherapy Paclitaxel

Isotenulin Procurement: Optimal Research Application Scenarios Based on Quantitative Evidence


MDR Cancer Reversal Studies Requiring Noncompetitive P-gp Inhibition

Isotenulin is the preferred compound when the research objective is to reverse P-glycoprotein-mediated multidrug resistance through a noncompetitive mechanism. Its noncompetitive inhibition of doxorubicin efflux (Vmax reduction from 172.49 to 56.13 pmol/mg protein/10 min at 5 µM without Km alteration) makes it suitable for experimental systems where substrate concentration varies, such as in vivo tumor models with heterogeneous drug penetration [1]. In contrast, the parent compound tenulin's competitive mechanism means its efficacy diminishes at higher substrate concentrations — a critical limitation that isotenulin overcomes. This mechanistic distinction, directly demonstrated in ABCB1/Flp-In™-293 cells, is the single strongest differentiator for isotenulin procurement [1].

Combination Chemotherapy Resensitization with Doxorubicin in P-gp-Overexpressing Tumors

In preclinical models where doxorubicin resistance is mediated by P-gp overexpression, isotenulin at 40 µM achieves a 17.1-fold reduction in doxorubicin IC50 against KB-vin cells (from 6063.85 to 354.23 nM), representing 2.5-fold greater resensitization than tenulin at 20 µM (6.81-fold) [1]. This quantitative potency advantage makes isotenulin the compound of choice for doxorubicin combination studies, particularly when the experimental goal is maximal chemosensitization at non-cytotoxic adjuvant concentrations [1]. Importantly, isotenulin achieves this reversal without downregulating ABCB1 mRNA, making it suitable for studies focused on post-translational P-gp modulation rather than transcriptional regulation [1].

Oral Bioavailability-Focused Preclinical Development of Sesquiterpene Lactone MDR Inhibitors

For research programs prioritizing orally bioavailable P-gp inhibitors, isotenulin's predicted ADMET profile (HIA probability 98.26%; Caco-2 permeability probability 64.36%; TPSA 69.70 Ų; XlogP 1.10) positions it as a candidate for oral dosing in preclinical pharmacokinetic studies [1]. While these are computational predictions requiring experimental validation, they provide a rational basis for selecting isotenulin over other sesquiterpene lactones with potentially less favorable absorption characteristics. Users should note the absence of published in vivo PK data and plan for comprehensive ADME characterization as part of their research program.

P-gp ATPase Stimulation Mechanism Studies

Isotenulin's mechanism of action — P-gp inhibition via ATPase stimulation rather than ATPase inhibition — distinguishes it from classic P-gp inhibitors like verapamil and represents a specific mechanistic niche. In the Pgp-Glo™ assay, isotenulin (1 µM) inhibited verapamil-stimulated ATPase activity while itself stimulating basal ATPase activity at higher concentrations [1]. This dual ATPase modulation profile makes isotenulin a valuable tool compound for researchers investigating non-canonical P-gp inhibitory mechanisms and ATPase coupling in ABC transporter pharmacology [1].

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